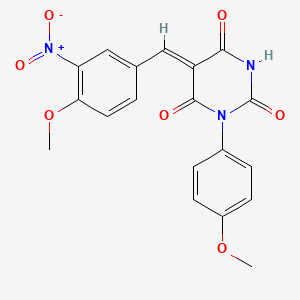
(3,5-dimethoxybenzyl)1,2,3,4-tetrahydro-1-naphthalenylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,5-dimethoxybenzyl)1,2,3,4-tetrahydro-1-naphthalenylamine, also known as 2C-H-NBOMe, is a synthetic compound that belongs to the family of phenethylamines. It is a potent hallucinogenic drug that has been the subject of scientific research for its potential therapeutic applications.
作用機序
The mechanism of action of (3,5-dimethoxybenzyl)1,2,3,4-tetrahydro-1-naphthalenylamine involves the activation of the 5-HT2A receptor. This results in the modulation of the activity of various neurotransmitters, including dopamine, norepinephrine, and acetylcholine. The activation of the 5-HT2A receptor also leads to the activation of various intracellular signaling pathways, including the phospholipase C (PLC) pathway, the phospholipase A2 (PLA2) pathway, and the mitogen-activated protein kinase (MAPK) pathway.
Biochemical and Physiological Effects
(3,5-dimethoxybenzyl)1,2,3,4-tetrahydro-1-naphthalenylamine has been shown to produce a range of biochemical and physiological effects. These include changes in mood, perception, and cognition, as well as alterations in heart rate, blood pressure, and body temperature. Studies have suggested that (3,5-dimethoxybenzyl)1,2,3,4-tetrahydro-1-naphthalenylamine may also have neuroprotective effects, as it has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
実験室実験の利点と制限
(3,5-dimethoxybenzyl)1,2,3,4-tetrahydro-1-naphthalenylamine has several advantages for lab experiments. It is a potent and selective agonist of the 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, there are also several limitations to using (3,5-dimethoxybenzyl)1,2,3,4-tetrahydro-1-naphthalenylamine in lab experiments. It is a controlled substance and requires special permits for its use. Additionally, its potent hallucinogenic effects make it difficult to use in behavioral studies.
将来の方向性
There are several future directions for the scientific research of (3,5-dimethoxybenzyl)1,2,3,4-tetrahydro-1-naphthalenylamine. One area of research is the development of novel therapeutic agents based on its structure. Another area of research is the study of its effects on other serotonin receptors, such as the 5-HT1A and 5-HT2C receptors. Additionally, there is a need for further research into its potential neuroprotective effects and its effects on brain plasticity. Finally, there is a need for more research into the safety and efficacy of (3,5-dimethoxybenzyl)1,2,3,4-tetrahydro-1-naphthalenylamine as a potential therapeutic agent.
合成法
The synthesis of (3,5-dimethoxybenzyl)1,2,3,4-tetrahydro-1-naphthalenylamine involves a multi-step process that starts with the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to produce 2,5-dimethoxyphenyl-2-nitropropene. The nitropropene is then reduced to 2,5-dimethoxyphenyl-2-amino-propane using a reducing agent such as sodium borohydride. Finally, the amine is coupled with 1,2,3,4-tetrahydro-1-naphthalenylamine using a coupling agent such as N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC).
科学的研究の応用
(3,5-dimethoxybenzyl)1,2,3,4-tetrahydro-1-naphthalenylamine has been the subject of scientific research for its potential therapeutic applications. It has been shown to have high affinity for the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. Studies have suggested that (3,5-dimethoxybenzyl)1,2,3,4-tetrahydro-1-naphthalenylamine may have potential as a treatment for depression, anxiety, and post-traumatic stress disorder.
特性
IUPAC Name |
N-[(3,5-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-21-16-10-14(11-17(12-16)22-2)13-20-19-9-5-7-15-6-3-4-8-18(15)19/h3-4,6,8,10-12,19-20H,5,7,9,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIECMJLJJMFKOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CNC2CCCC3=CC=CC=C23)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[6-(acetyloxy)-1-(4-methoxyphenyl)-2-methyl-3-nitro-1H-indol-7-yl]methyl acetate](/img/structure/B4926786.png)
![N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B4926790.png)
![ethyl 1-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-4-(2-phenylethyl)-4-piperidinecarboxylate](/img/structure/B4926799.png)
![1-(4-fluorophenyl)-4-[(2,3,4-trichlorophenyl)sulfonyl]piperazine](/img/structure/B4926811.png)
![5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-6-hydroxy-4-methyl-2-oxo-2,5-dihydro-3-pyridinecarbonitrile](/img/structure/B4926830.png)




![N~2~-(2-chloro-6-fluorobenzyl)-N~1~-(2-hydroxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4926859.png)
![1-{1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}-2-(4-morpholinyl)-2-oxoethanone](/img/structure/B4926867.png)
![2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylaniline](/img/structure/B4926874.png)
![5-{2-[3-(2,5-dimethylphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4926881.png)
![1-tert-butyl-4-[4-(isopropylthio)butoxy]benzene](/img/structure/B4926893.png)